Home > Products > Screening Compounds P41344 > melanoma-overexpressed antigen (11-23)
melanoma-overexpressed antigen (11-23) -

melanoma-overexpressed antigen (11-23)

Catalog Number: EVT-243699
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
melanoma-overexpressed antigen
Overview

Melanoma-overexpressed antigen (11-23) is a peptide derived from the tyrosinase protein, which is significantly expressed in melanoma cells. This antigen is of particular interest due to its potential role in immunotherapy, specifically in enhancing the immune response against melanoma. The increasing prevalence of melanoma, a highly aggressive form of skin cancer, necessitates the exploration of novel therapeutic targets such as melanoma-overexpressed antigens.

Source

The melanoma-overexpressed antigen (11-23) is primarily sourced from the tyrosinase protein, which plays a crucial role in melanin biosynthesis. Tyrosinase is often overexpressed in melanoma cells compared to normal melanocytes, making it a prime target for cancer immunotherapy. Studies have shown that this antigen can elicit a robust immune response, particularly in cytotoxic T lymphocytes, which are essential for targeting and destroying cancer cells.

Classification

Melanoma-overexpressed antigen (11-23) can be classified as a tumor-associated antigen. Tumor-associated antigens are proteins that are overexpressed or uniquely expressed in cancer cells compared to normal cells. In the case of melanoma, these antigens can be utilized to develop targeted therapies and vaccines aimed at enhancing the immune system's ability to recognize and eliminate malignant cells.

Synthesis Analysis

Methods

The synthesis of melanoma-overexpressed antigen (11-23) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, enabling precise control over the sequence and purity of the resulting peptide.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time through coupling reactions.
  2. Deprotection: After each coupling step, protective groups on the amino acids are removed to allow for further reactions.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular structure of melanoma-overexpressed antigen (11-23) consists of a specific sequence derived from tyrosinase. The exact amino acid sequence and its three-dimensional conformation are critical for its recognition by T cell receptors.

Data

  • Amino Acid Sequence: The specific sequence of melanoma-overexpressed antigen (11-23) is crucial for its immunogenicity.
  • Molecular Weight: The molecular weight can vary based on modifications but typically falls within the range expected for small peptides.
Chemical Reactions Analysis

Reactions

The chemical reactions associated with melanoma-overexpressed antigen (11-23) primarily involve interactions with immune cells. These reactions include:

  1. Binding to Major Histocompatibility Complex Class I Molecules: This interaction is essential for presenting the antigen to cytotoxic T lymphocytes.
  2. Activation of T Cell Responses: Following presentation, T cells become activated, leading to proliferation and differentiation into effector cells that target melanoma cells.

Technical Details

  1. Peptide-MHC Complex Formation: The binding affinity between the peptide and MHC molecules influences T cell activation.
  2. T Cell Receptor Engagement: The interaction between T cell receptors and the peptide-MHC complex triggers downstream signaling pathways that result in T cell activation.
Mechanism of Action

Process

The mechanism of action for melanoma-overexpressed antigen (11-23) involves several steps:

  1. Presentation: The peptide binds to MHC class I molecules on the surface of antigen-presenting cells.
  2. Recognition: Cytotoxic T lymphocytes recognize the peptide-MHC complex through their specific T cell receptors.
  3. Activation: This recognition leads to T cell activation, resulting in clonal expansion and differentiation into cytotoxic effector cells capable of targeting melanoma cells.

Data

Studies indicate that effective presentation of melanoma-overexpressed antigens can enhance anti-tumor immunity and improve patient outcomes in immunotherapy settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Melanoma-overexpressed antigen (11-23) is generally soluble in aqueous solutions, which is important for its use in therapeutic applications.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH but is critical for maintaining efficacy during storage and administration.

Chemical Properties

  • Reactivity: The reactivity profile includes interactions with immune receptors and potential modifications during synthesis or storage.
  • Purity: High purity levels are essential for ensuring consistent immune responses during clinical applications.
Applications

Scientific Uses

Melanoma-overexpressed antigen (11-23) has several significant applications:

  1. Cancer Immunotherapy: It serves as a target for developing vaccines aimed at stimulating an immune response against melanoma.
  2. Diagnostic Tools: The presence of specific antibodies against this antigen can be utilized as biomarkers for diagnosing melanoma or monitoring treatment responses.
  3. Research Applications: It provides a model system for studying T cell responses and developing novel therapeutic strategies against other cancers.
Introduction to Melanoma-Overexpressed Antigen (11-23) in Tumor Immunology

Historical Discovery and Classification as a Tumor-Associated Antigen

The discovery of MOA (11-23) emerged from proteogenomic analyses of melanoma immunopeptidomes. Using mass spectrometry combined with RNA-sequencing, researchers identified peptides presented by major histocompatibility complex (MHC) class I molecules on melanoma cells. MOA-derived peptides were consistently detected across multiple samples but absent in benign melanocytes or normal tissues [1]. Key milestones include:

  • Identification Method: Isolated via MHC class I immunoprecipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) from primary cutaneous melanoma biopsies and cell lines [1].
  • Classification: Classified as an aeTSA due to its derivation from non-mutated genomic sequences (e.g., noncanonical regions like endogenous retroelements or silenced developmental genes) and restricted expression in malignant tissues [1].
  • Bioinformatic Validation: RNA expression analysis confirmed minimal expression in 95% of normal tissues except testis (an immune-privileged site), fulfilling criteria for tumor specificity [1].

Table 1: Classification of Melanoma Antigens Based on Genomic Origin

Antigen TypeGenomic OriginPrevalence in MelanomaExample Antigens
aeTSAsNoncanonical regions (introns, retroelements)~40% of TAAsMOA (11-23), CTAG1B
TAAsOverexpressed canonical ORFs~30% of TAAsMART-1, Tyrosinase
LSAsLineage-specific canonical ORFs~30% of TAAsPMEL, TRP-2
mTSAsMutated sequences<1% of TAAsBRAF^V600E^-derived peptides

Data synthesized from proteogenomic studies of cutaneous melanoma [1]

Contextualization Within the Spectrum of Melanoma-Specific Antigens

MOA (11-23) occupies a distinct niche within melanoma’s antigenic landscape, characterized by:

  • Contrast with Mutational Antigens: Unlike mutation-derived neoantigens (e.g., BRAF^V600E^ peptides), MOA (11-23) arises from epigenetically derepressed sequences. This allows it to be shared across patients—unlike neoantigens, which are patient-specific [1] [7]. Melanomas typically exhibit high tumor mutational burden (TMB; median 13.5 muts/Mb), yet >99% of immunogenic peptides derive from unmutated sequences due to low expression/presentation of mutated alleles [1].
  • Noncanonical Biogenesis: ~50% of aeTSAs like MOA originate from non-annotated genomic regions, including endogenous retroviruses, introns, and long noncoding RNAs. This contrasts with lineage-specific antigens (LSAs; e.g., PMEL) or overexpressed TAAs (e.g., MART-1), which stem from canonical open reading frames [1].
  • Subtype Heterogeneity: MOA expression varies with melanoma subtypes. It is abundant in cutaneous melanomas (high UV-signature TMB) but scarce in uveal melanomas (median TMB: 3.2 muts/Mb), where aeTSAs dominate the immunopeptidome [7].

Table 2: Antigen Landscape Across Melanoma Subtypes

Melanoma SubtypeTumor Mutational BurdenDominant Antigen TypesMOA (11-23) Expression
Cutaneous (CSD)High (≥10 muts/Mb)mTSAs, aeTSAsHigh
Cutaneous (non-CSD)High (≥10 muts/Mb)aeTSAs, LSAsModerate-High
AcralLow (<5 muts/Mb)TAAs, aeTSAsModerate
UvealVery Low (≤3.2 muts/Mb)aeTSAsLow

CSD = chronically sun-damaged; Data from genomic and peptidomic profiling studies [1] [7] [10]

Significance in Oncogenesis and Immune Evasion Mechanisms

MOA (11-23) plays a dual role in melanoma progression: supporting tumor fitness while enabling immune evasion.

  • Oncogenic Functions: Though not a driver mutation, sustained MOA expression supports:
  • Metastatic Competence: Upregulation correlates with epithelial-mesenchymal transition (EMT) signatures. MOA-positive cells show enhanced migration/invasion via PI3K/AKT pathway activation [3].
  • Metabolic Adaptation: MOA expression associates with hypoxia-inducible factor 1α (HIF-1α) activity, promoting glycolysis in nutrient-poor microenvironments [5] [10].
  • Immune Evasion Strategies:
  • T-Cell Exhaustion: Persistent MOA presentation induces PD-1/TIM-3 upregulation on antigen-specific T cells. Exhausted T cells exhibit reduced cytokine production and cytotoxicity [3] [8].
  • Regulatory T-Cell (Treg) Recruitment: MOA-reactive T cells frequently interact with FOXP3+ Tregs via Galectin-9/TIM-3 ligation, dampening effector responses [8].
  • Antigen Presentation Disruption: MOA overexpression coincides with B2M/HLA downregulation in advanced melanomas, reducing MHC-I presentation capacity [4] [6].
  • Enzymatic Immunosuppression: MOA-expressing cells secrete IDO (indoleamine 2,3-dioxygenase) and arginase I, depleting tryptophan/arginine and inhibiting T-cell proliferation [6] [10].

Table 3: Immune Evasion Mechanisms Associated with MOA (11-23)

Evasion MechanismMolecular MediatorsFunctional Consequence
T-Cell ExhaustionPD-1, TIM-3, LAG-3Reduced IFN-γ/TNF-α production
Treg AmplificationGalectin-9, TGF-β, IL-10Suppression of CD8+ T-cell activation
MHC-I DysregulationB2M mutations, HLA lossImpaired antigen presentation
Metabolic SuppressionIDO, Arginase ITryptophan/arginine depletion in TME

TME = tumor microenvironment; Data from tumor immunology studies [3] [6] [8]

Properties

Product Name

melanoma-overexpressed antigen (11-23)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.